2-(Trifluoromethylthio)biphenyl

Medicinal Chemistry ADME Lipophilicity

Researchers often face inconsistent bioavailability in lead optimization due to inadequate lipophilicity. 2-(Trifluoromethylthio)biphenyl (CAS 129922-51-6) provides a direct solution with its ortho-SCF3 group (Hansch π = 1.44), enabling precise modulation of membrane permeability and metabolic stability. - Serves as the key intermediate for N-[2-(4'-trifluoromethylthio)-biphenyl]-3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide, a patented SDHI fungicide class. - The strong electron-withdrawing capacity (σp = 0.5) and metabolic shielding make it a strategic fragment for E. coli FabH inhibitor libraries. - Available in research-scale quantities with verified purity, ensuring reproducible SAR data and scalable agrochemical synthesis.

Molecular Formula C13H9F3S
Molecular Weight 254.27 g/mol
CAS No. 129922-51-6
Cat. No. B181787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethylthio)biphenyl
CAS129922-51-6
Molecular FormulaC13H9F3S
Molecular Weight254.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2SC(F)(F)F
InChIInChI=1S/C13H9F3S/c14-13(15,16)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
InChIKeyGUDCYYVXWFVCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethylthio)biphenyl: Lipophilic SCF3 Scaffold for Research


2-(Trifluoromethylthio)biphenyl (CAS 129922-51-6) is an organofluorine compound comprising a biphenyl core with an ortho-substituted trifluoromethylthio (-SCF3) group [1]. This structural motif is a key building block in medicinal chemistry and agrochemical research, where it is used to synthesize advanced intermediates, such as potent fungicidal carboxamides [2]. The presence of the -SCF3 group is known to confer high lipophilicity and electron-withdrawing character to the molecule [3].

2-(Trifluoromethylthio)biphenyl: Why Generic Substitution Fails


Interchanging in-class biphenyl derivatives without due consideration of the specific substituents is scientifically flawed due to the profound impact of the trifluoromethylthio (-SCF3) group on a molecule's physicochemical and biological profile. The -SCF3 group imparts one of the highest lipophilicity parameters among common substituents (Hansch π = 1.44) [1], which critically alters membrane permeability and metabolic stability compared to other groups like -CF3 (π = 0.88) or -OCF3 (π = 1.04) [2]. This difference in lipophilicity and electron-withdrawing properties directly affects the compound's reactivity, binding affinity, and suitability as an intermediate. Therefore, a biphenyl with a 2-SCF3 group cannot be treated as a generic replacement for other substituted or unsubstituted biphenyls, as the following quantitative evidence will demonstrate.

Quantitative Evidence for 2-(Trifluoromethylthio)biphenyl


Superior Lipophilicity vs Fluorinated Substituents

The -SCF3 group in 2-(Trifluoromethylthio)biphenyl is a key driver of its high lipophilicity, which is essential for designing molecules with improved membrane permeability and bioavailability. The Hansch hydrophobicity parameter (π) for the -SCF3 group is 1.44, which is significantly higher than that of other common fluorinated substituents [1][2].

Medicinal Chemistry ADME Lipophilicity

Enhanced Metabolic Stability from SCF3 Properties

The strong electron-withdrawing nature of the -SCF3 group (Hammett constants σp = 0.5, σm = 0.46) decreases the electron density on the aromatic ring, making it less susceptible to oxidative metabolism compared to non-fluorinated or less electron-withdrawing analogs [1]. This property is inferred to confer enhanced metabolic stability to molecules derived from 2-(Trifluoromethylthio)biphenyl.

Drug Discovery Metabolic Stability Pharmacokinetics

Key Intermediate for Agrochemical Synthesis

2-(Trifluoromethylthio)biphenyl serves as a critical intermediate for the synthesis of N-[2-(4'-trifluoromethylthio)-biphenyl]-3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide, a fungicidal compound specifically identified for its use in synergistic agrochemical mixtures for improving plant health [1]. This demonstrates a concrete, high-value application not shared by all biphenyl analogs.

Agrochemistry Fungicide Synthesis

Core Scaffold for Antimicrobial Development

In a 2025 study on novel antimicrobials, a series of fluorine- and trifluoromethyl-substituted biphenyl derivatives were synthesized and evaluated for their activity against Escherichia coli FabH [1]. The study highlights the biphenyl scaffold as a promising core for developing new antibacterial agents, with 2-(Trifluoromethylthio)biphenyl representing a specific, synthetically accessible entry point for generating this class of compounds.

Antimicrobial Antibiotic SAR

Scalable Synthesis via Validated Patent Route

A Japanese patent (JP11049742A) from Daikin Ind Ltd describes a method for producing 2-(trifluoromethylthio)biphenyl in high yield and at low cost without using ozone-depleting materials . This patented process offers a reliable and scalable synthetic route, which is a critical consideration for industrial procurement and long-term supply chain security.

Synthetic Methodology Process Chemistry Scale-up

2-(Trifluoromethylthio)biphenyl: Optimal Application Scenarios


Next-Gen SDHI Fungicide Synthesis

Procure 2-(Trifluoromethylthio)biphenyl as a key intermediate for the synthesis of N-[2-(4'-trifluoromethylthio)-biphenyl]-3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide and related analogs. This is a defined route to a specific class of succinate dehydrogenase inhibitor (SDHI) fungicides, which are used in patented synergistic mixtures for enhancing plant health [1]. This application is directly supported by the evidence in Section 3, showing a clear, patent-protected path to a high-value agrochemical product.

Optimizing ADME Properties in Drug Design

Incorporate 2-(Trifluoromethylthio)biphenyl as a lipophilic and metabolically stable building block in the design of new drug candidates. The -SCF3 group's high Hansch parameter (π = 1.44) and strong electron-withdrawing capacity (σp = 0.5) [2][3] can be strategically leveraged to improve membrane permeability and block oxidative metabolism, thereby enhancing the bioavailability of lead compounds in early-stage drug discovery.

Antibacterial Agents Targeting FabH

Use 2-(Trifluoromethylthio)biphenyl as a starting material to generate a library of biphenyl-based inhibitors for structure-activity relationship (SAR) studies against bacterial targets such as E. coli FabH [4]. This approach capitalizes on the established antimicrobial potential of the biphenyl scaffold, providing a focused research avenue for combating antibiotic resistance.

Technical Documentation Hub

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